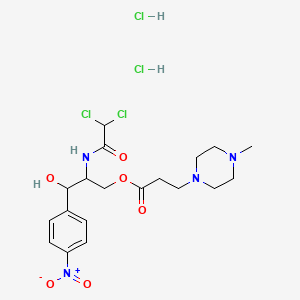
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. Chloramphenicol itself was first isolated from Streptomyces venezuelae in 1947 and has since been synthesized for broader use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate involves several steps. One common method includes the reaction of chloramphenicol with 4-methyl-1-piperazinepropionic acid in the presence of an acid binding agent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is often employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in the modification of the piperazine ring, substitution reactions can introduce new functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the study of drug interactions
Mechanism of Action
The compound exerts its effects by binding to the bacterial ribosome, specifically the 50S subunit, and inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein elongation .
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: The parent compound, known for its broad-spectrum antibacterial activity.
Chloramphenicol palmitate: A prodrug form of chloramphenicol used for oral administration.
Levomecol: A combination of chloramphenicol and methyluracil used for topical applications
Uniqueness
Chloramphenicol 4-methyl-1-piperazinepropionate dihydrochloride hydrate is unique due to its modified piperazine ring, which enhances its antibacterial properties and potentially reduces side effects compared to its parent compound. This modification allows for more targeted applications in both research and clinical settings .
Properties
CAS No. |
89170-55-8 |
|---|---|
Molecular Formula |
C19H28Cl4N4O6 |
Molecular Weight |
550.3 g/mol |
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-(4-methylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C19H26Cl2N4O6.2ClH/c1-23-8-10-24(11-9-23)7-6-16(26)31-12-15(22-19(28)18(20)21)17(27)13-2-4-14(5-3-13)25(29)30;;/h2-5,15,17-18,27H,6-12H2,1H3,(H,22,28);2*1H |
InChI Key |
XXRNBJXITIYIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















